N-Hexyl-3-(hexyloxy)aniline

Descripción general

Descripción

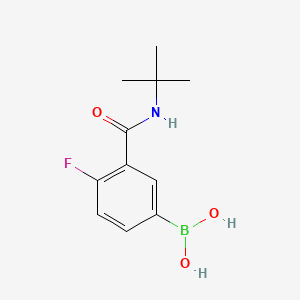

N-Hexyl-3-(hexyloxy)aniline is a chemical compound with the molecular formula C18H31NO and a molecular weight of 277.45 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of N-Hexyl-3-(hexyloxy)aniline is represented by the formula C18H31NO . This indicates that the molecule is composed of 18 carbon atoms, 31 hydrogen atoms, and one nitrogen and oxygen atom each .Physical And Chemical Properties Analysis

N-Hexyl-3-(hexyloxy)aniline has a predicted boiling point of 396.30° C at 760 mmHg and a predicted density of 0.93 g/cm3 . The refractive index is predicted to be n20D 1.51 .Aplicaciones Científicas De Investigación

Synthesis and Material Properties

N-Hexyl-3-(hexyloxy)aniline and its derivatives have been extensively studied for their applications in the synthesis and development of materials. For instance, the preparation of n-alkyl group-substituted derivatives of poly(m-aniline), including hexyl- and hexyloxy-substituted polymers, has shown significant results in the context of magnetic properties. These polymers demonstrate ferromagnetic spin correlation and weak antiferromagnetic interaction at low temperatures, indicating their potential in magnetic and electronic applications (Ito et al., 1995).

Catalytic and Chemical Reactions

The compound plays a role in catalytic processes, particularly in Pd-catalyzed cross-coupling reactions. These reactions are pivotal in synthesizing anilines and their derivatives, which are crucial in various chemical research areas, including the synthesis of heterocycles, medicinally relevant compounds, and organic materials (Ruiz-Castillo & Buchwald, 2016).

Environmental Applications

Studies have explored the use of anilines, including N-Hexyl-3-(hexyloxy)aniline, in environmental applications such as water treatment. For example, the ozonation of anilines has been investigated for their high reactivity and potential in degrading pollutants in water treatment processes (Tekle-Röttering et al., 2016).

Material Science and Liquid Crystal Research

The compound is also studied in the context of material science, specifically in the synthesis of liquid crystal-like materials. Research in this area focuses on the interaction of these materials with hosts and their applications in nonlinear optics and other advanced material applications (Bagheri, Entezami & Ghanadzadeh, 2001).

Safety And Hazards

The safety data sheets for similar compounds suggest that they may be toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . They are also considered hazardous to aquatic life with long-lasting effects .

Relevant Papers One relevant paper titled “Enhanced electrooptical active materials based on n-hexyl group flexible isolation in NLO chromophores” discusses the use of N-Hexyl-3-(hexyloxy)aniline in the engineering of organic electro-optic (EO) polymers with large EO coefficients . The paper provides a comprehensive discussion of the oxidation mechanism of aliphatic amines, amides, aniline and its derivatives, and carbamates and lactams .

Propiedades

IUPAC Name |

3-hexoxy-N-hexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO/c1-3-5-7-9-14-19-17-12-11-13-18(16-17)20-15-10-8-6-4-2/h11-13,16,19H,3-10,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOICMBZRPUDMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=CC(=CC=C1)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hexyl-3-(hexyloxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)

![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)

methanone hydrochloride](/img/structure/B1437259.png)

![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)